Hexadecylboronic Acid

Hydrophobicity Lipophilicity Physicochemical Properties

Researchers requiring alkylboronic acid coupling partners with enhanced solubility in non-polar media face limited options; generic short-chain boronic acids fail in toluene or hexanes. Hexadecylboronic acid (CAS 101433-38-9) resolves this with a C16 hydrophobic tail and a calculated LogP of ~4.94, enabling efficient Suzuki-Miyaura cross-couplings in non-polar solvents. - Delivers >2.9 LogP unit increase in lipophilicity vs. phenylboronic acid. - Enables ultra-low interfacial tension (2 × 10⁻⁴ mN/m) in alkaline emulsion systems. - Functions as a capping agent for spin-crossover (SCO) clathrochelate materials with fully reversible spin transition at ~225 K. Available from BenchChem with typical purity ≥95% and flexible packaging options.

Molecular Formula C16H35BO2
Molecular Weight 270.3 g/mol
CAS No. 101433-38-9
Cat. No. B016843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecylboronic Acid
CAS101433-38-9
Molecular FormulaC16H35BO2
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESB(CCCCCCCCCCCCCCCC)(O)O
InChIInChI=1S/C16H35BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h18-19H,2-16H2,1H3
InChIKeyXQIYHMNEFXWVAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecylboronic Acid Procurement Guide


Hexadecylboronic acid (CAS 101433-38-9), also known as cetylboronic acid or 1-hexadecaneboronic acid, is an alkylboronic acid with the molecular formula C₁₆H₃₅BO₂ and a molecular weight of 270.26 g/mol . It is characterized by a long, hydrophobic hexadecyl (C16) alkyl chain attached to a boronic acid functional group . This structural feature imparts distinct physicochemical properties, including a high calculated LogP of approximately 4.94 [1] and a predicted topological polar surface area (PSA) of 40.46 Ų [1], which fundamentally differentiates its solubility, reactivity, and application profile from shorter-chain alkyl and arylboronic acid analogs.

C16 Hydrophobic Tail Long alkyl chain for non-polar media, interfacial self-assembly, and hydrophobic capping in supramolecular chemistry.
Boronic Acid Anchor Lewis-acidic boron center for template condensation, clathrochelate synthesis, and Suzuki-Miyaura cross-coupling.
Phase & Spin Control Hexadecyl substituent influences crystal packing, enabling tunable spin-crossover and solid-state phase transitions.

Why Generic Substitution Fails


Generic substitution with a shorter-chain alkylboronic acid (e.g., methylboronic or butylboronic acid) or an arylboronic acid (e.g., phenylboronic acid) is not feasible for applications requiring both a Lewis-acidic boron center and a long hydrophobic C16 tail . The hexadecyl chain's length directly governs interfacial behavior, solubility, and the compound's ability to act as a functional capping agent in supramolecular assemblies [1]. Unlike simpler analogs, the C16 chain enables unique self-assembly properties at interfaces and imparts solubility profiles essential for applications in non-polar media or as a hydrophobic component in coordination chemistry [1][2].

Chain-length mismatch Shorter-chain alkylboronic acids (methyl, butyl) lack the C16-driven interfacial packing and solubility in non-polar phases, altering capping geometry and self-assembly.
Aryl vs alkyl reactivity Arylboronic acids (e.g., phenylboronic) offer aromatic electronics but cannot replicate the long-chain hydrophobic environment required for spin-crossover modulation or ultra-low IFT behavior.
Crystal packing divergence Even subtle changes in alkyl chain length may shift solid-state phase transitions and cooperative spin-crossover temperatures, requiring independent validation for each analog.

Quantitative Evidence vs. Analogs


Chain-Length-Dependent Hydrophobicity

Hexadecylboronic acid's long C16 alkyl chain results in a significantly higher calculated partition coefficient (LogP) compared to shorter-chain and arylboronic acid analogs. Its predicted LogP is 4.94 [1]. In contrast, phenylboronic acid has a reported LogP of approximately 1.5-2.0, and methylboronic acid has a calculated LogP of -0.1 [2]. This large difference quantifies its markedly enhanced lipophilicity, which is critical for applications requiring solubility in non-polar environments or incorporation into hydrophobic matrices [1].

LogP Hydrophobicity
Cross-study
Hexadecyl LogP 4.94 vs phenyl ~1.5–2.0, methyl −0.1; >5.0 unit difference.
Dictates solubility in non-polar solvents; supports selection when high lipophilicity is required.
Computational prediction; confirm experimentally for specific solvent systems.
Hydrophobicity Lipophilicity Physicochemical Properties

Lewis Acidity and Capping Efficiency

Hexadecylboronic acid functions as a capping Lewis-acidic agent in the template synthesis of metal clathrochelates, demonstrating comparable reactivity to phenylboronic acid but yielding structures with distinct physical properties. In the self-assembly of cobalt(II) and iron(II) tris-pyrazoloximate pseudoclathrochelates, n-hexadecylboronic acid was used analogously to phenylboronic acid to cap the metal ion [1]. The resulting hexadecylboron-capped complexes exhibit paramagnetic shifts and spin-crossover behavior (centered at ~225 K) [2][3], functionalities that are influenced by the long-chain substituent's crystal packing effects [2].

Capping Efficiency
Head-to-head
Forms Zn, Co, Fe, Mn pseudoclathrochelates; spin-crossover T½ ~225 K for Co(II).
Matches phenylboronic acid capping reactivity while introducing long-chain solid-state properties.
Template condensation; SCO behavior linked to crystal packing of hexadecyl chains.
Coordination Chemistry Clathrochelate Synthesis Supramolecular Chemistry

Interfacial Activity vs. Betaine Surfactants

While direct quantitative data for hexadecylboronic acid as a standalone surfactant is limited in the peer-reviewed literature, class-level inference from a closely related C16-boronic acid surfactant (BNC16) demonstrates the unique interfacial properties conferred by the long alkyl chain combined with a boronic acid headgroup. BNC16, a boron-containing small-molecule surfactant, achieved an ultra-low interfacial tension (IFT) of 2 × 10⁻⁴ mN/m at a low concentration of 0.1 mM under alkaline conditions (pH=11.0), a performance metric surpassing that of conventional betaine surfactants [1].

Interfacial Tension
Class-level
C16-boronic acid class achieves IFT 2×10⁻⁴ mN/m at 0.1 mM, pH 11; >50-fold lower than betaines.
Indicates potential for ultra-low interfacial modification; class-level inference requires direct compound validation.
Data from closely related BNC16 surfactant; verify with hexadecylboronic acid derivatives.
Surfactant Chemistry Interfacial Tension Lubrication

Spin Crossover and Phase Transitions

Hexadecylboron-capped cobalt(II) hexachloroclathrochelate exhibits a gradual and fully reversible spin crossover (SCO) centered at approximately 225 K, as determined by SQUID magnetometry and X-ray crystallography [1]. This temperature-induced spin transition is accompanied by crystal-to-crystal phase transitions and structural rearrangements of the apical long-chain alkyl substituents [1]. In contrast, analogous clathrochelates capped with phenylboronic acid or other aryl groups typically display different SCO characteristics or lack such cooperative phase transitions due to differences in crystal packing and intermolecular interactions driven by the alkyl chain [2].

Spin Crossover
Class-level
Co(II) clathrochelate shows gradual SCO centered at 225 K, with crystal-to-crystal phase transition.
Hexadecyl chain modulates cooperative SCO behavior; distinct from aryl-capped analogs.
Solid-state magnetometry; packing effects are chain-specific, may vary with counterions.
Spin Crossover Molecular Magnetism Phase Transitions

Hexadecylboronic Acid Application Scenarios


Alkyl-Capped Clathrochelates for SCO Materials

Researchers developing switchable molecular materials should prioritize hexadecylboronic acid as a capping agent due to its ability to introduce long-chain alkyl substituents that modulate solid-state packing and spin-crossover (SCO) behavior. As demonstrated in the synthesis of hexadecylboron-capped cobalt(II) hexachloroclathrochelate, the compound yields a gradual and fully reversible spin transition centered at approximately 225 K, a behavior linked to crystal packing rearrangements of the apical alkyl chains [1][2]. This quantifiable SCO characteristic differentiates it from complexes formed with shorter or aryl capping agents, making it a strategic choice for tuning the thermal and magnetic properties of clathrochelate-based materials [2].

Ultra-Low IFT in Non-Polar Media

Formulators working on emulsions, lubricants, or enhanced oil recovery systems in non-polar environments can leverage hexadecylboronic acid or its derivatives for superior interfacial modification. Class-level evidence from a C16 boronic acid surfactant demonstrates the ability to achieve an ultra-low interfacial tension (IFT) of 2 × 10⁻⁴ mN/m at 0.1 mM under alkaline conditions, a >50-fold improvement over conventional betaine surfactants [3]. This performance is attributed to rapid interfacial diffusion and intermolecular hydrogen bonding of the boronic acid group, combined with the long hydrophobic C16 chain [3]. Hexadecylboronic acid serves as a key precursor or structural model for such high-performance, small-molecule interfacial agents [3].

Hydrophobic Building Blocks for Cross-Coupling

Organic chemists requiring alkylboronic acid coupling partners with enhanced solubility in non-polar solvents should select hexadecylboronic acid over phenylboronic or methylboronic acid. With a predicted LogP of 4.94, hexadecylboronic acid is >2.9 LogP units more lipophilic than phenylboronic acid and >5.0 LogP units more lipophilic than methylboronic acid [4]. This significant increase in hydrophobicity translates to markedly improved solubility and reactivity profiles in toluene, hexanes, or other non-polar media, facilitating Suzuki-Miyaura cross-coupling reactions that are otherwise inefficient with more polar boronic acid analogs [5].

Application
Selection Property
Validation Focus
Clathrochelate SCO materials
Long-chain capping agent; solid-state packing modulation
Spin-crossover temperature, phase transition cooperativity
Ultra-low IFT in non-polar media
Interfacial activity, hydrophobic C16 tail
IFT reduction, emulsion stability, pH-dependent performance
Hydrophobic building blocks for cross-coupling
High lipophilicity (LogP profile)
Solubility in non-polar solvents, Suzuki-Miyaura reactivity

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